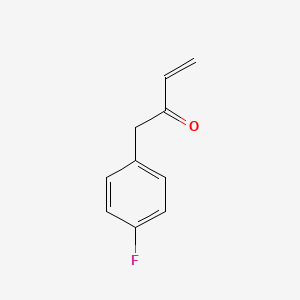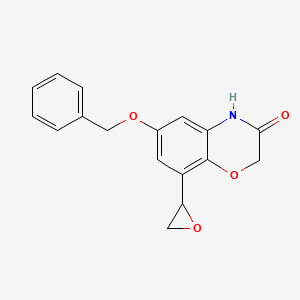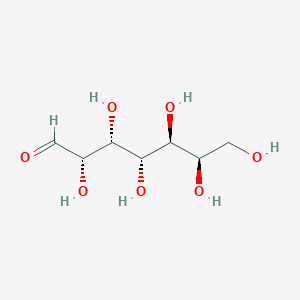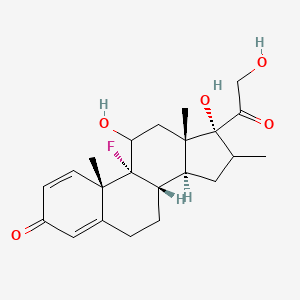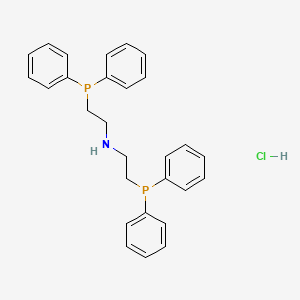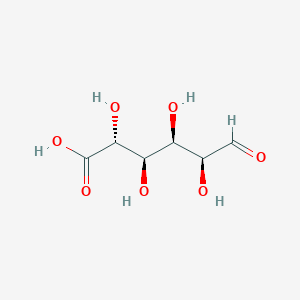![molecular formula C15H11F3O2 B1343247 3-甲基-4-[2-(三氟甲基)苯基]苯甲酸 CAS No. 473264-01-6](/img/structure/B1343247.png)
3-甲基-4-[2-(三氟甲基)苯基]苯甲酸
描述
While none of the provided papers directly discuss 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid, they do provide insights into related compounds and their synthesis, characterization, and properties, which can be useful for a comprehensive analysis of the target compound.
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multi-step reactions, including condensation, methylation, and acylation, as seen in the synthesis of various liquid crystal intermediates . Similarly, the synthesis of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid would likely involve strategic functionalization of the benzene ring and the introduction of the trifluoromethyl group at the appropriate position. The indium-mediated carbon-carbon coupling reaction mentioned in papers and could potentially be adapted for the synthesis of the target compound by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be elucidated using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, as demonstrated in the characterization of azo-benzoic acids . For 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid, these techniques would likely reveal the presence of the trifluoromethyl group and its influence on the electronic structure of the molecule. The crystal structure of related compounds, as determined by X-ray diffraction, shows features like hydrogen-bonded dimers and specific bond lengths that suggest conjugation . These findings could inform the expected crystal structure and bonding characteristics of the target compound.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can vary depending on the substituents attached to the benzene ring. For instance, the introduction of deuterium and tritium into related compounds has been achieved, indicating the possibility of isotopic labeling in the target compound as well . The presence of a trifluoromethyl group in the target molecule could affect its reactivity, potentially making it more electron-withdrawing and influencing its participation in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, can be influenced by substituents on the aromatic ring. The synthesis and characterization of tris-methacrylated benzoate derivatives reveal insights into the mesophases and lyotropic columnar phases of these compounds, which could be relevant for understanding the liquid crystalline properties of the target compound . Additionally, the self-assembly and molecular vibrations of benzoic acid derivatives are important for applications in organic light-emitting devices, as shown by the Raman spectroscopic investigation of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid . These properties would need to be investigated for 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid to determine its potential applications.
科学研究应用
发现和合成应用
EP1受体选择性拮抗剂:Naganawa等人(2006年)的研究探索了类似于“3-甲基-4-[2-(三氟甲基)苯基]苯甲酸”的化合物的类似物,用于作为EP1受体选择性拮抗剂的潜力。这项研究突出了该化合物在药物化学中的相关性,特别是在开发针对EP1受体亚型的新治疗药物方面(Naganawa et al., 2006)。
用于生物活性预测的结构分析:Dinesh(2013年)对两种苯甲酸的晶体结构进行了详细分析,包括相互作用和生物活性预测。虽然没有直接研究特定化合物,但所应用的方法对评估类似化合物的生物活性潜力是相关的(Dinesh, 2013)。
材料科学和化学
- 功能化(三氟甲基)苯和吡啶:Volle和Schlosser(2002年)描述了1-乙氧基-3-三氟甲基-1,3-丁二烯及其衍生物的制备,突出了一种制备三氟甲基取代苯甲酸的途径。这项工作表明了该化合物在合成具有潜在电子或光学应用的材料方面的实用性(Volle & Schlosser, 2002)。
制药和生物研究
- 抗抑郁药代谢:Hvenegaard等人(2012年)研究了一种新型抗抑郁药的氧化代谢,说明了该化合物参与代谢途径及其对药物疗效和安全性的潜在影响(Hvenegaard et al., 2012)。
环境和催化研究
- 光催化性能:Wang等人(2015年)合成了基于“3-甲基-4-[2-(三氟甲基)苯基]苯甲酸”衍生物的配位化合物,评估了它们的光学性质和光催化性能。这表明了该化合物在环境修复和可持续化学应用中的实用性(Wang et al., 2015)。
属性
IUPAC Name |
3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMKYADNPXZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620589 | |
| Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
CAS RN |
473264-01-6 | |
| Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


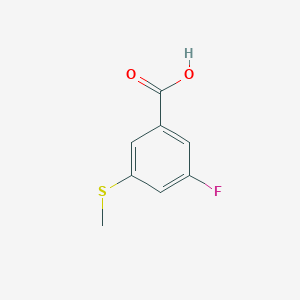
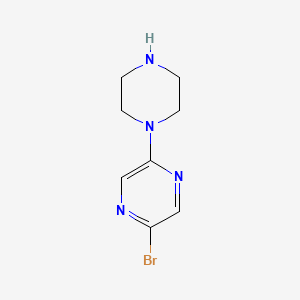
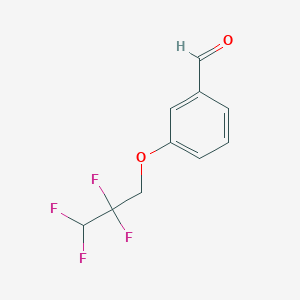
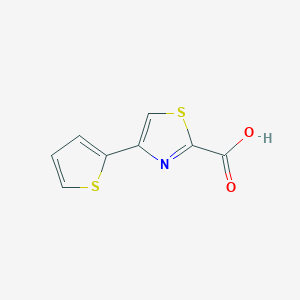
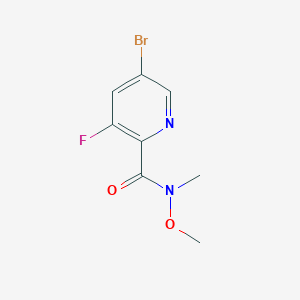
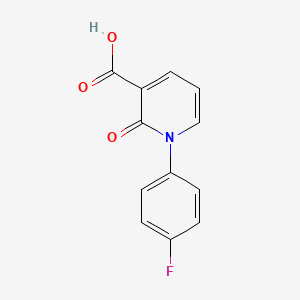
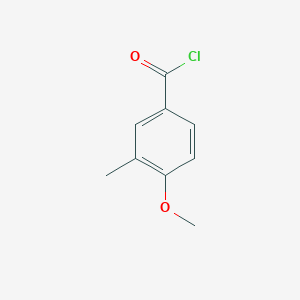
![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)
